1-Pyrrolidineethanamine, beta-[2-(trifluoromethyl)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pyrrolidineethanamine, beta-[2-(trifluoromethyl)phenyl]- is a chemical compound with a complex structure that includes a pyrrolidine ring and a trifluoromethyl group attached to a phenyl ring
Vorbereitungsmethoden
The synthesis of 1-Pyrrolidineethanamine, beta-[2-(trifluoromethyl)phenyl]- typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the trifluoromethyl group. One common method involves the reaction of pyrrolidine with an appropriate precursor containing the trifluoromethyl group under specific conditions. Industrial production methods may vary, but they generally aim to optimize yield and purity through controlled reaction parameters .
Analyse Chemischer Reaktionen
1-Pyrrolidineethanamine, beta-[2-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
1-Pyrrolidineethanamine, beta-[2-(trifluoromethyl)phenyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research explores its potential therapeutic applications, including its role in drug development.
Industry: It is used in the development of agrochemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Pyrrolidineethanamine, beta-[2-(trifluoromethyl)phenyl]- involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-Pyrrolidineethanamine, beta-[2-(trifluoromethyl)phenyl]- can be compared with other similar compounds, such as:
1-Pyrrolidineethanamine: Lacks the trifluoromethyl group, resulting in different chemical properties.
Beta-[2-(trifluoromethyl)phenyl]-amine: Lacks the pyrrolidine ring, affecting its reactivity and applications.
Trifluoromethylpyridine: Contains a pyridine ring instead of a pyrrolidine ring, leading to distinct chemical behavior.
This compound’s unique combination of a pyrrolidine ring and a trifluoromethyl group makes it particularly valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
933746-09-9 |
---|---|
Molekularformel |
C13H17F3N2 |
Molekulargewicht |
258.28 g/mol |
IUPAC-Name |
2-pyrrolidin-1-yl-2-[2-(trifluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C13H17F3N2/c14-13(15,16)11-6-2-1-5-10(11)12(9-17)18-7-3-4-8-18/h1-2,5-6,12H,3-4,7-9,17H2 |
InChI-Schlüssel |
XWYMLVUZHUASIB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C(CN)C2=CC=CC=C2C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.